2-amino-3-(3-ethoxyphenyl)propanoic Acid
Overview
Description
“2-amino-3-(3-ethoxyphenyl)propanoic Acid” is a compound with the molecular weight of 209.24 . It is also known as 3-amino-3-(3-ethoxyphenyl)propanoic acid . The IUPAC name for this compound is 3-(3-ethoxyphenyl)-beta-alanine .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Scientific Research Applications
Molecular Interactions
2-Amino-3-(3-ethoxyphenyl)propanoic acid and similar compounds demonstrate intriguing molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate shows rare N⋯π interactions, forming zigzag double-ribbons through hydrogen bonding (Zhang, Wu, & Zhang, 2011).
Synthetic Pathways
The compound has been used in the synthesis of complex molecules. A relevant example is the synthesis of GW710936X, a potent PPARγ agonist, using a copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).
Chemical Modification and Applications
Racemic 2-amino-3-(heteroaryl)propanoic acids, often with a furan or thiophene nucleus, have been synthesized and modified for various applications. This includes the formation of 2-(formylamino)-3-(heteroaryl)propanoic acids with potential applications in material science and biology (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Structural Analysis
The compound's derivatives have been structurally investigated, revealing intricate intermolecular interactions crucial for various chemical and physical properties. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid demonstrates significant stability due to these interactions (Venkatesan et al., 2016).
Use in Green Chemistry
3-(4-Hydroxyphenyl)propanoic acid, a closely related compound, has been explored as a renewable building block in green chemistry, particularly in the synthesis of polybenzoxazine, indicating the potential for eco-friendly applications (Trejo-Machin et al., 2017).
Biomedical Applications
Derivatives of this compound have been modified for potential medical applications. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with 2-amino-3-(4-hydroxyphenyl) propanoic acid showed enhanced thermal stability and promising biological activities, which could be beneficial in medical fields (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
2-amino-3-(3-ethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVYCRBBASCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314980 | |
Record name | 3-Ethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174732-61-7 | |
Record name | 3-Ethoxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174732-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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